molecular formula C14H13BrN2O3 B1277060 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline CAS No. 957062-86-1

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Cat. No.: B1277060
CAS No.: 957062-86-1
M. Wt: 337.17 g/mol
InChI Key: JYXSTHDIPJVKSH-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a useful research compound. Its molecular formula is C14H13BrN2O3 and its molecular weight is 337.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

The compound 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline and its derivatives have been explored in various chemical syntheses. For instance, Bailey et al. (1999) demonstrated the application of 4-methoxybenzyl-4-nitrophenylcarbonate in the N-protection of amidinonaphthol, showcasing its utility in solution phase library synthesis (Bailey et al., 1999). Similarly, Kukase et al. (1990) highlighted the versatile use of the 4-nitrobenzyl group, closely related to the compound , for protecting hydroxyl functions in chemical reactions (Kukase et al., 1990).

Synthesis of Oligoribonucleotides

Takaku and Kamaike (1982) demonstrated the use of the 4-methoxybenzyl group, a component of the compound of interest, in the synthesis of oligoribonucleotides. They found that this group could be introduced to the 2′-hydroxyl group of adenosine and later removed rapidly from oligoribonucleotides, indicating its potential utility in nucleic acid chemistry (Takaku & Kamaike, 1982).

Novel Psychoactive Substances

A study by Abiedalla et al. (2021) investigated compounds similar to this compound, specifically N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines. They explored their synthesis and characterization, offering insights into their potential as novel psychoactive substances (Abiedalla et al., 2021).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including a derivative related to this compound. These compounds showed promising properties for photodynamic therapy, particularly for cancer treatment, due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Skraup-Type Synthesis

Lamberth et al. (2014) used 2,2,3-Tribromopropanal for transforming 4-nitro- and 4-methoxyanilines, closely related to the compound of interest, into 3-bromoquinolin-6-ols. This approach demonstrates the potential of such compounds in the Skraup-type synthesis of quinoline derivatives (Lamberth et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound describe the potential risks and precautions associated with handling or exposure. The search results indicate that similar compounds may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Properties

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-13-7-4-11(15)8-14(13)17(18)19/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXSTHDIPJVKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429145
Record name 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-86-1
Record name 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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